2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one) is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of approximately 317.5 g/mol. This compound features a piperidine ring, an amino group, and a propanone moiety, which contribute to its potential therapeutic applications, including enzyme inhibition and receptor interaction .
The synthesis of 2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one typically involves several multi-step processes:
The synthesis may require optimization to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis methods .
The molecular structure of 2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one can be described as follows:
The structure can be represented by its InChI key and SMILES notation:
InChI=1S/C19H31N3O/c1-15(2)19(21)20(24)23(16(3)4)18-11-8-12-22(14-18)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18H,8,11-14,21H2,1-4H3/t18?,19-/m0/s1
This data highlights the specific arrangement of atoms within the molecule, which influences its chemical behavior and biological activity .
2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one participates in various chemical reactions:
These reactions are fundamental for modifying the compound's structure to enhance its biological activity or develop new derivatives.
The mechanism of action for 2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific enzymes and receptors in biological systems:
Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially leading to therapeutic effects such as antidepressant activity .
The physical properties of 2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one include:
Property | Value |
---|---|
Molecular Weight | 317.5 g/mol |
Appearance | Typically a solid |
Solubility | Soluble in organic solvents |
Chemical properties relevant to this compound include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under normal conditions |
These properties are crucial for determining how the compound behaves in various environments and applications .
The applications of 2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one span several scientific fields:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: